REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]2[C:8]([CH:12]=1)=[N:9][O:10][N:11]=2.[ClH:13].[CH3:14][S:15]([NH:18][C:19]1[CH:20]=[CH:21][C:22]2[O:32][C:26]3([CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)[CH2:25][C:24](=[O:33])[C:23]=2[CH:34]=1)(=[O:17])=[O:16].C(=O)(O)[O-].[Na+]>C(O)C>[ClH:13].[N:11]1[O:10][N:9]=[C:8]2[CH:12]=[C:4]([CH2:3][CH2:2][N:29]3[CH2:30][CH2:31][C:26]4([CH2:25][C:24](=[O:33])[C:23]5[CH:34]=[C:19]([NH:18][S:15]([CH3:14])(=[O:16])=[O:17])[CH:20]=[CH:21][C:22]=5[O:32]4)[CH2:27][CH2:28]3)[CH:5]=[CH:6][C:7]=12 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
BrCCC=1C=CC=2C(=NON2)C1
|
Name
|
3,4-dihydro-6-methanesulfonamido spiro[(2H)-1-benzopyran-2,4'-piperidine]4-one hydrochloride
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)NC=1C=CC2=C(C(CC3(CCNCC3)O2)=O)C1
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hr
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation and chromatography (silica gel, chloroform-methanol-ammonium hydroxide, 97/3/0.3)
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=C2C(=NO1)C=C(C=C2)CCN2CCC1(CC2)OC2=C(C(C1)=O)C=C(C=C2)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |